molecular formula C20H26N4O4S B12170328 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12170328
M. Wt: 418.5 g/mol
InChI Key: FOTCODWATKKQEK-UHFFFAOYSA-N
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Description

“2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one” is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the piperazine ring, methoxyphenyl group, and dioxidotetrahydrothiophene moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution or amide bond formation.

    Incorporation of the Dioxidotetrahydrothiophene Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, solvent choice, and catalyst selection. Scale-up processes are designed to ensure reproducibility and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.

    Reduction: Reduction reactions may target the pyridazinone core or the piperazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, the compound may be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.

    Thiophene Derivatives: Compounds featuring the thiophene ring with different oxidation states.

Uniqueness

The uniqueness of “2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one” lies in its combination of functional groups, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C20H26N4O4S/c1-28-19-5-3-2-4-17(19)18-6-7-20(25)24(21-18)15-22-9-11-23(12-10-22)16-8-13-29(26,27)14-16/h2-7,16H,8-15H2,1H3

InChI Key

FOTCODWATKKQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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